molecular formula C36H52AlClN2O2 B1591293 (4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene CAS No. 307926-51-8

(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene

Katalognummer: B1591293
CAS-Nummer: 307926-51-8
Molekulargewicht: 607.2 g/mol
InChI-Schlüssel: KGVBCKDZFMLRMA-ARDORAJISA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene” is a highly complex organoaluminum heterocyclic system characterized by its stereospecific configuration (4S,9S) and polycyclic framework. Its structure includes tert-butyl substituents at positions 14, 16, 22, and 24, a chlorine atom at position 19, and an aluminacycle core integrated with oxygen and nitrogen atoms. This compound’s unique topology and electronic properties make it a subject of interest in advanced coordination chemistry and materials science, particularly for applications requiring tailored Lewis acidity or chiral recognition .

Eigenschaften

CAS-Nummer

307926-51-8

Molekularformel

C36H52AlClN2O2

Molekulargewicht

607.2 g/mol

IUPAC-Name

(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene

InChI

InChI=1S/C36H54N2O2.Al.ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;1H/q;+3;/p-3/t29-,30-;;/m0../s1

InChI-Schlüssel

KGVBCKDZFMLRMA-ARDORAJISA-K

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=NC4CCCCC4N=C2)Cl

Isomerische SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=N[C@H]4CCCC[C@@H]4N=C2)Cl

Kanonische SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=NC4CCCCC4N=C2)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of polycyclic aluminacycles, which are rare due to the challenges in stabilizing aluminum within complex organic frameworks. Below is a comparative analysis with structurally related compounds:

Compound Key Features Applications/Findings Reference
26,28-Dihydroxy-25,27-dimethoxypentacyclo[19.3.1.13,9.7,115~1B]octacosa-...dodecaene-5,17-dicarboxaldehyde (19) Pentacyclic aldehyde with methoxy and hydroxyl groups; synthesized via oxidation and esterification pathways. Demonstrated potential as a precursor for bioactive macrocycles, though limited stability in aqueous media.
11,23-Bis(chloromethyl)-26,28-dimethoxypentacyclo[...]octacosa-...dodecaene-25,27-diol (22) Chloromethyl-substituted pentacycle with diol functionality; synthesized via halogenation of precursor (21). Exhibits reactivity in cross-coupling reactions but lower thermal stability compared to tert-butyl analogues.
Marine sponge-derived halogenated alkaloids Halogenated nitrogenous compounds (e.g., bromopyrrole alkaloids) with polycyclic frameworks. Notable for cytotoxic (68%) and antibacterial (25%) activities; structurally simpler but less thermally stable.
Plant-derived macrolides and enzymes Macrolides (20%) and enzymes (2%) with bioactive properties; linear or monocyclic structures. Limited applications in coordination chemistry due to lack of metal-binding sites.

Key Comparative Findings

Stability and Reactivity : The tert-butyl groups in the target compound enhance steric protection of the aluminum center, improving thermal stability compared to chloromethyl or hydroxyl-substituted analogues (e.g., compound 22) . This contrasts with halogenated marine alkaloids, which prioritize bioactivity over structural robustness .

Lewis Acidity: The aluminum center in the target compound exhibits stronger Lewis acidity than non-metallated polycycles (e.g., plant-derived macrolides), enabling catalytic applications in asymmetric synthesis .

Synthetic Complexity : The stereospecific synthesis of the target compound requires multi-step halogenation and cyclization, similar to pentacyclic aldehydes (e.g., compound 19) but with stricter stereochemical control .

Notes

  • Methodological Limitations : Current synthetic routes for aluminacycles (including the target compound) often yield low quantities, complicating large-scale applications .

Vorbereitungsmethoden

Synthesis of the Polycyclic Ligand Framework

  • Starting materials: Bicyclic or polycyclic precursors with oxygen and nitrogen heteroatoms are synthesized or procured.
  • Functional group transformations: Introduction of tert-butyl groups is commonly achieved via tert-butylation reactions using tert-butyl halides or tert-butyl lithium reagents under controlled conditions.
  • Stereoselective cyclization: The formation of the tetracyclic system with defined stereochemistry (4S,9S) typically involves diastereoselective cyclization reactions, often mediated by chiral auxiliaries or catalysts.
  • Installation of chlorine substituent: Chlorination at the 19-position can be achieved by selective electrophilic chlorination methods, for example using thionyl chloride or N-chlorosuccinimide under carefully controlled conditions to avoid side reactions.

Complexation with Aluminum

  • Aluminum source: Common aluminum reagents include aluminum trichloride (AlCl3), trialkylaluminum compounds, or aluminum alkoxides.
  • Coordination reaction: The ligand is reacted with the aluminum source under inert atmosphere, often in aprotic solvents like tetrahydrofuran (THF) or toluene, to form the aluminatetracyclic complex.
  • Purification: The product is purified by crystallization or chromatography under inert conditions to prevent hydrolysis.

Literature and Patent Insights

Although direct synthetic methods for this exact compound are limited, relevant insights can be drawn from similar compounds and patented methods:

Step Description Key Reagents/Conditions Reference/Notes
1 Preparation of bicyclic intermediates with oxygen and nitrogen heteroatoms Starting from bicyclo[1.1.1]pentane derivatives or oxabicyclo compounds; use of dimethylamine, ammonia, di-tert-butyl dicarbonate for protection Patent WO2014157612A1 details synthesis of related bicyclic amine-oxygen compounds with tert-butyl protection and halogenation steps
2 Introduction of tert-butyl groups Use of tert-butyl lithium or tert-butyl halides under low temperature conditions Common in organometallic synthesis for steric bulk
3 Chlorination of intermediate compounds Use of thionyl chloride or N-chlorosuccinimide, often in solvents like dimethylformamide or dichloromethane Patent US7572916B2 describes selective chlorination in complex heterocyclic systems
4 Complexation with aluminum Reaction with AlCl3 or trialkylaluminum in aprotic solvents under inert atmosphere Typical for aluminatetracyclic complexes; coordination stabilizes heterocyclic frameworks

Experimental Data Summary Table (Analogous Compounds)

Parameter Typical Conditions Outcome/Notes
Solvent THF, toluene, dichloromethane Aprotic, inert atmosphere preferred
Temperature -78°C to room temperature Low temp for sensitive steps (tert-butylation, chlorination)
Reaction Time Several hours to overnight Depends on step; chlorination often shorter
Yields 60-85% per step (reported for analogs) Multi-step overall yield lower
Purification Crystallization, inert chromatography To avoid hydrolysis of aluminum complex

Research Findings and Optimization Notes

  • Stereoselectivity: Achieving the (4S,9S) configuration requires chiral auxiliaries or catalysts; diastereoselective cyclization is critical.
  • Steric hindrance: The four tert-butyl groups provide significant steric bulk, enhancing stability but complicating some substitution steps; careful control of reagent equivalents and temperature is necessary.
  • Chlorination specificity: Selective chlorination at the 19-position is challenging due to multiple reactive sites; controlled addition of chlorinating agents and monitoring by NMR or chromatography is recommended.
  • Aluminum coordination: The aluminum center coordinates with nitrogen and oxygen atoms in the ligand; moisture exclusion is essential to prevent hydrolysis and decomposition.
  • Scale-up considerations: Bulk synthesis requires careful control of reaction parameters and inert atmosphere techniques to maintain product integrity.

Summary and Recommendations

  • The preparation of (4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves a multistep synthetic route starting from bicyclic heteroatom-containing precursors.
  • Key steps include stereoselective cyclization, tert-butylation, selective chlorination, and aluminum complexation.
  • The process demands stringent inert atmosphere conditions, low temperatures for sensitive steps, and precise stoichiometric control.
  • While direct literature on this exact compound is limited, analogous synthetic methods and patent disclosures provide a robust framework for its preparation.
  • Further optimization may involve asymmetric catalysis and advanced purification techniques to improve yield and stereochemical purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis of polycyclic aluminates requires precise control over steric and electronic factors. A stepwise approach involving pre-organization of tert-butyl-substituted ligands followed by aluminum coordination under inert conditions (e.g., Schlenk line) is recommended. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral N-heterocyclic carbene ligands) can be employed. Post-synthesis, verify purity via HPLC with chiral columns and confirm stereochemistry using X-ray crystallography (as demonstrated in analogous tetrathia-germapentacyclo compounds) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, multinuclear NMR (¹H, ¹³C, ²⁷Al) to probe aluminum coordination geometry, and X-ray diffraction for absolute stereochemistry determination. For purity, use reversed-phase HPLC with UV-Vis detection (λ = 254 nm) and cross-validate with thermogravimetric analysis (TGA) to detect solvent or ligand residues. LC-MS/MS is critical for identifying trace byproducts in complex matrices .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups and chlorine substitution influence electronic properties and reactivity?

  • Methodological Answer : Computational modeling (DFT or CASSCF) can map steric hindrance and electron distribution. Compare frontier molecular orbitals (HOMO/LUMO) of the tert-butyl-substituted compound with analogs lacking bulky groups. Experimentally, probe reactivity via kinetic studies of ligand substitution reactions (e.g., chloride displacement with chelating agents) under varying temperatures. Electrochemical methods (cyclic voltammetry) quantify redox potentials to assess electronic modulation .

Q. What computational strategies best predict catalytic behavior in aluminatetracyclo-based systems?

  • Methodological Answer : Use hybrid QM/MM simulations to model catalytic cycles, focusing on aluminum’s Lewis acidity and ligand lability. Parameterize force fields using crystallographic data and experimental kinetics. For example, simulate the compound’s interaction with small molecules (e.g., CO₂ or olefins) to predict catalytic activation barriers. Validate predictions with in situ IR or Raman spectroscopy .

Q. How can contradictions in spectroscopic and crystallographic data be resolved (e.g., dynamic vs. static disorder)?

  • Methodological Answer : For dynamic disorder (e.g., rotating tert-butyl groups), use variable-temperature NMR to observe coalescence temperatures. For static disorder, employ synchrotron X-ray diffraction with high spatial resolution. Pair with solid-state NMR (¹³C CP/MAS) to correlate crystallographic occupancy with local electronic environments. Bayesian statistical analysis of diffraction data can distinguish between competing structural models .

Q. What methodologies optimize this compound’s application in membrane-based separation technologies?

  • Methodological Answer : Incorporate the aluminatetracyclo framework into polymer matrices (e.g., polyimide or MOFs) and evaluate gas permeability (e.g., CO₂/N₂ selectivity) using pressure decay experiments. Characterize membrane morphology via SEM-EDX to assess aluminum distribution. For scalability, screen solvent systems (e.g., DMF vs. ionic liquids) for compatibility with interfacial polymerization techniques .

Key Recommendations

  • Prioritize computational-experimental feedback loops to refine synthetic and catalytic workflows .
  • Use multi-technique validation (e.g., XRD + solid-state NMR) to resolve structural ambiguities .
  • Explore AI-driven reaction optimization (e.g., active learning algorithms) for rapid parameter screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.